(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
Description
This compound features a spirocyclic azetidine core (6-azaspiro[2.5]octane) with two fluorine atoms at the 1,1-positions and a ketone-linked 1-(4-fluorophenyl)cyclopropyl substituent. The 4-fluorophenyl group introduces electron-withdrawing effects, while the cyclopropane ring may reduce steric hindrance and enhance lipophilicity compared to bulkier substituents.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c18-13-3-1-12(2-4-13)16(5-6-16)14(22)21-9-7-15(8-10-21)11-17(15,19)20/h1-4H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPFIZCVCQXVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)CC4(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a compound characterized by its unique spirocyclic structure, which includes fluorine and other functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 325.4 g/mol. Its structure includes a spirocyclic core that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H21F2N |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 2320668-55-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of fluorine atoms enhances the compound's ability to form strong hydrogen bonds, improving binding affinity to target proteins. The spirocyclic structure contributes to its selectivity and potency.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
Anticancer Potential : Investigations into the compound's anticancer activity are ongoing, with some evidence indicating it may induce apoptosis in cancer cells through specific signaling pathways.
Neuroprotective Effects : There are indications that the compound could have neuroprotective effects, possibly related to its ability to modulate neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A recent study tested the efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth at concentrations above 50 µM, suggesting promising antimicrobial properties.
- Cancer Cell Line Testing : In vitro assays on human cancer cell lines demonstrated that the compound could inhibit cell proliferation by up to 70% at 25 µM concentration. Mechanistic studies indicated that it activates caspase pathways leading to apoptosis.
- Neuroprotection Research : A study focused on neuroprotective effects highlighted that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxins, indicating potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural and Electronic Effects
- Target Compound : The 1-(4-fluorophenyl)cyclopropyl group combines a fluorine atom (electron-withdrawing) with a cyclopropane ring (conformationally restricted). This design balances lipophilicity and metabolic resistance, as cyclopropanes are less prone to oxidative degradation compared to linear alkyl chains .
- Morpholinophenyl Analog : The morpholine ring introduces a polar, water-solubilizing moiety. However, the basic nitrogen in morpholine may lead to pH-dependent solubility and increased plasma protein binding.
- Trifluoromethylphenyl Propanone Analog : The trifluoromethyl group’s strong electron-withdrawing nature could enhance stability against enzymatic degradation but may reduce solubility due to increased hydrophobicity.
- Diphenylpropanone Analog : The diphenyl group significantly increases molecular weight and lipophilicity (predicted LogP > 4), which may improve blood-brain barrier penetration but complicate formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
